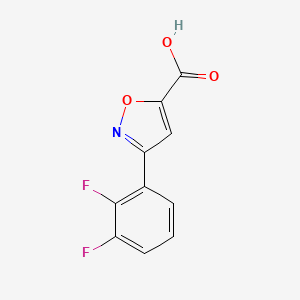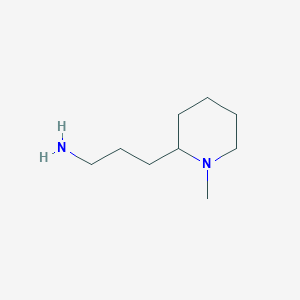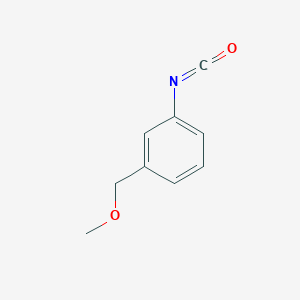
1-Isocyanato-3-(methoxymethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isocyanato-3-(methoxymethyl)benzene is an organic compound with the molecular formula C9H9NO2 It is characterized by the presence of an isocyanate group (-N=C=O) attached to a benzene ring, which also bears a methoxymethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isocyanato-3-(methoxymethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 3-(methoxymethyl)aniline with phosgene (COCl2) under controlled conditions. The reaction typically proceeds as follows: [ \text{3-(Methoxymethyl)aniline} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of safer and more efficient reagents, such as diphosgene or triphosgene, which are solid and easier to handle compared to phosgene gas. The reaction is typically carried out in an inert solvent like dichloromethane, under anhydrous conditions, and at low temperatures to control the exothermic nature of the reaction.
Chemical Reactions Analysis
Types of Reactions: 1-Isocyanato-3-(methoxymethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group reacts with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Substitution Reactions: The methoxymethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Thiols: React with the isocyanate group to form thiocarbamates.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Thiocarbamates: Formed from the reaction with thiols.
Scientific Research Applications
1-Isocyanato-3-(methoxymethyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: Employed in the production of polymers and resins, where the isocyanate group reacts with polyols to form polyurethanes.
Bioconjugation: Utilized in the modification of biomolecules, where the isocyanate group reacts with amine groups on proteins or peptides to form stable urea linkages.
Mechanism of Action
The reactivity of 1-Isocyanato-3-(methoxymethyl)benzene is primarily due to the electrophilic nature of the isocyanate group. This group readily reacts with nucleophiles, leading to the formation of various derivatives. The methoxymethyl group can also participate in reactions, although it is less reactive compared to the isocyanate group. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
1-Isocyanato-3-(methoxymethyl)benzene can be compared to other isocyanate-containing compounds, such as:
1-Isocyanato-3-methylbenzene: Similar structure but lacks the methoxymethyl group, leading to different reactivity and applications.
1-Isocyanato-4-methoxybenzene: Contains a methoxy group instead of a methoxymethyl group, resulting in different chemical properties and reactivity.
Uniqueness: The presence of both the isocyanate and methoxymethyl groups in this compound provides a unique combination of reactivity and functionality, making it a valuable compound in various chemical and industrial applications.
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
1-isocyanato-3-(methoxymethyl)benzene |
InChI |
InChI=1S/C9H9NO2/c1-12-6-8-3-2-4-9(5-8)10-7-11/h2-5H,6H2,1H3 |
InChI Key |
SVJGMWPHRVMZTD-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=CC=C1)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-2-[2-(trimethylsilyl)ethynyl]-1H-1,3-benzodiazole](/img/structure/B13522612.png)
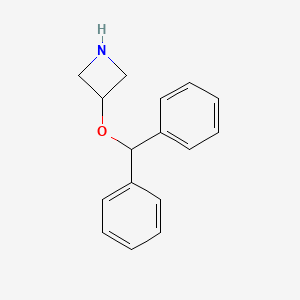
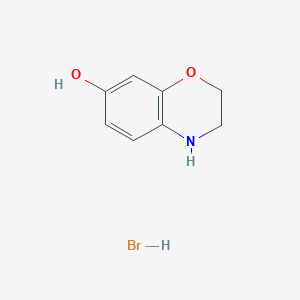
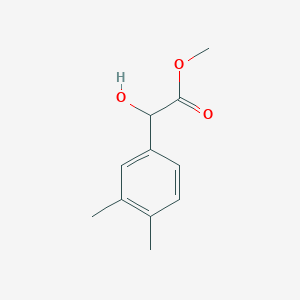

![3-{[(Benzyloxy)carbonyl]amino}-3-(2,4-dichlorophenyl)propanoic acid](/img/structure/B13522642.png)
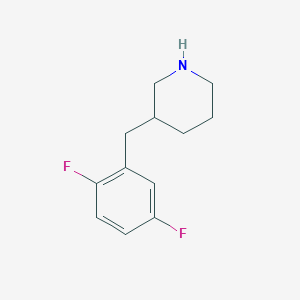
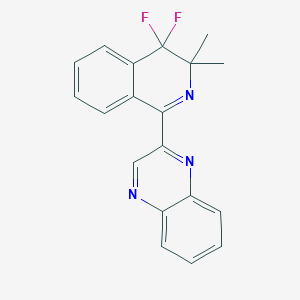
![3,5-Dimethyl-4-[(oxiran-2-yl)methoxy]benzonitrile](/img/structure/B13522655.png)
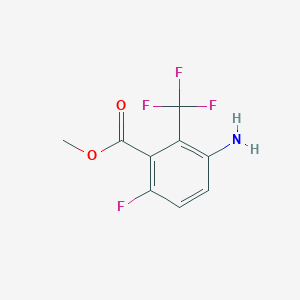

![1,8-Dioxaspiro[5.5]undecan-4-amine](/img/structure/B13522692.png)
